molecular formula C20H18O3S2 B2774679 3-(BENZENESULFONYL)-1-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)PROPAN-1-ONE CAS No. 327063-43-4

3-(BENZENESULFONYL)-1-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)PROPAN-1-ONE

Cat. No.: B2774679
CAS No.: 327063-43-4
M. Wt: 370.48
InChI Key: MQFMDJVSNAFYFS-UHFFFAOYSA-N
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Properties

IUPAC Name

3-(benzenesulfonyl)-1-(4-methylphenyl)-3-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3S2/c1-15-9-11-16(12-10-15)18(21)14-20(19-8-5-13-24-19)25(22,23)17-6-3-2-4-7-17/h2-13,20H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFMDJVSNAFYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-1-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)PROPAN-1-ONE typically involves the reaction of benzenesulfonyl chloride with thiophene-2-carbaldehyde and p-tolylacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-1-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)PROPAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(BENZENESULFONYL)-1-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)PROPAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-1-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)PROPAN-1-ONE involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The p-tolyl group can enhance the compound’s lipophilicity, affecting its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    3-(Phenylsulfonyl)-3-(thiophen-2-yl)-1-(p-tolyl)propan-1-one: Similar structure but with a phenylsulfonyl group instead of a benzenesulfonyl group.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains different substituents on the propanone backbone.

Uniqueness

3-(BENZENESULFONYL)-1-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)PROPAN-1-ONE is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical properties and reactivity. The combination of the thiophene ring and p-tolyl group further enhances its versatility in various applications .

Biological Activity

3-(Benzenesulfonyl)-1-(4-methylphenyl)-3-(thiophen-2-yl)propan-1-one, also known as a specific chalcone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C18H19O3SC_{18}H_{19}O_3S and a molecular weight of approximately 321.41 g/mol. The structure features a benzenesulfonyl group, a thiophene ring, and a propanone moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC18H19O3SC_{18}H_{19}O_3S
Molecular Weight321.41 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antioxidant Activity

Research indicates that chalcone derivatives exhibit significant antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The compound's ability to inhibit lipid peroxidation was notably higher compared to traditional antioxidants like ascorbic acid.

Anticancer Properties

Chalcones have been extensively studied for their anticancer effects. In vitro studies showed that this compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as a therapeutic agent in inflammatory diseases.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

  • Nuclear Factor kappa B (NF-kB) : The compound inhibits NF-kB activation, leading to reduced expression of inflammatory mediators.
  • Mitogen-Activated Protein Kinases (MAPKs) : It also affects MAPK pathways, which are crucial for cell proliferation and survival.

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